N-Ethyl-3-(3-sulfamoylphenyl)propanamide
Description
Properties
IUPAC Name |
N-ethyl-3-(3-sulfamoylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-2-13-11(14)7-6-9-4-3-5-10(8-9)17(12,15)16/h3-5,8H,2,6-7H2,1H3,(H,13,14)(H2,12,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYGIGOCLSCDTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC1=CC(=CC=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-(3-sulfamoylphenyl)propanamide typically involves the reaction of 3-(3-sulfamoylphenyl)propanoic acid with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to rigorous purification processes, including recrystallization and chromatography, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-(3-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3) to introduce substituents at specific positions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Br2 in acetic acid or HNO3 in sulfuric acid at controlled temperatures.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Ethyl-3-(3-sulfamoylphenyl)propanamine.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-Ethyl-3-(3-sulfamoylphenyl)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Ethyl-3-(3-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Propanamide Derivatives
Structural and Functional Differences
The table below compares N-Ethyl-3-(3-sulfamoylphenyl)propanamide with structurally related compounds:
Key Research Findings
Bioactivity and Selectivity
- Kinase Inhibition : Analogous compounds like N-Ethyl-3-(1-(4-(piperazin-1-yl)phenyl)-1H-pyrazol-3-yl)propanamide () exhibit integrin-linked kinase (ILK) inhibition, suggesting that the sulfamoylphenyl group in the target compound could enhance binding to enzyme active sites via sulfonamide-mediated hydrogen bonding .
- Pesticidal Activity : AI-1 () and chlorpyrifos derivatives () highlight the role of halogenated aryl groups (e.g., 3-chlorophenyl) and sulfur-containing side chains in pesticidal efficacy. The sulfamoyl group in the target compound may offer similar bioactivity .
Physicochemical Properties
- Hydrophobicity: N-Ethyl-3-(heptylamino)propanamide () demonstrates that alkylamino side chains increase lipophilicity (logP ~2.5), whereas the sulfamoyl group in the target compound may balance hydrophilicity for improved solubility .
- Thermal Stability : Compounds like 3-(tert-Butylperoxy)-N-ethyl-3-(2-methoxyphenyl)propanamide () exhibit stability under peroxidation conditions (m.p. 116–117°C), suggesting that the sulfamoylphenyl variant may also tolerate reactive environments .
Q & A
Q. What are the standard synthetic routes for N-Ethyl-3-(3-sulfamoylphenyl)propanamide?
The synthesis typically involves coupling sulfamoylphenyl intermediates with ethyl propanamide precursors via amide bond formation. Key steps include:
- Carboxylic acid activation : Use of coupling agents like EDCI or HOBt to activate the carboxylic acid group for nucleophilic attack .
- Amide bond formation : Reaction with ethylamine derivatives under inert (e.g., nitrogen) conditions to prevent side reactions .
- Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are essential for characterizing This compound?
- NMR spectroscopy :
- ¹H NMR : Identifies ethyl group protons (δ ~1.1–1.3 ppm, triplet) and sulfamoyl aromatic protons (δ ~7.3–7.8 ppm, multiplet) .
- ¹³C NMR : Confirms carbonyl (δ ~170 ppm) and sulfamoyl carbons (δ ~125–140 ppm) .
- IR spectroscopy : Detects amide C=O stretch (~1650 cm⁻¹) and sulfonamide S=O asymmetric/symmetric stretches (~1350, 1150 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
Q. What computational methods support structural analysis of this compound?
- Ab initio calculations : Predict vibrational frequencies (IR bands) and optimize geometry using software like Gaussian .
- Molecular docking : Models interactions with biological targets (e.g., enzymes) using AutoDock Vina to hypothesize binding modes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature control : Maintain 0–5°C during coupling to minimize racemization .
- pH adjustment : Use buffered conditions (pH 7–8) to stabilize intermediates in aqueous-organic biphasic systems .
- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura cross-coupling steps involving aryl halides .
Q. What mechanisms underlie the compound’s biological activity?
- Enzyme inhibition : The sulfamoyl group may act as a transition-state analog, inhibiting enzymes like carbonic anhydrase or succinate dehydrogenase (SDHI) .
- Receptor modulation : The propanamide backbone could interact with G-protein-coupled receptors (GPCRs), as seen in structurally related kinase inhibitors .
- Validation : Use enzyme activity assays (e.g., NADH oxidation for SDHI) and cellular viability tests (MTT assay) to quantify inhibition .
Q. How do structural modifications affect structure-activity relationships (SAR)?
- Sulfamoyl group substitution : Replace with methylsulfonyl ( ) or cyanothiophene () to assess impact on hydrophobicity and target binding.
- Ethyl chain elongation : Introduce bulkier alkyl groups (e.g., cyclopropyl) to evaluate steric effects on pharmacokinetics .
- SAR tools : Combine X-ray crystallography (for target-bound structures) and QSAR modeling to predict bioactivity .
Q. How can contradictory bioactivity data across studies be resolved?
- Assay standardization : Compare protocols for cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO concentration) .
- Metabolic stability testing : Use liver microsomes to identify metabolite interference in conflicting in vivo/in vitro results .
- Cross-study validation : Replicate key findings in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .
Applications in Academic Research
Q. What pharmacological models are suitable for studying this compound?
- Cancer research : Test antiproliferative effects in 3D tumor spheroids or patient-derived xenograft (PDX) models .
- Antimicrobial studies : Screen against Gram-negative bacteria (e.g., E. coli) using broth microdilution assays .
- Neuroinflammation : Use LPS-induced glial activation models to assess anti-inflammatory potential .
Q. How is this compound utilized in material science?
- Organic semiconductors : Modify the sulfamoylphenyl group to enhance π-π stacking in thin-film transistors .
- Polymer additives : Incorporate into polyamide backbones to improve thermal stability (TGA analysis) .
Data Analysis and Interpretation
Q. What statistical methods are critical for analyzing dose-response data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
